tert-Butyl 6-(hydroxymethyl)-1,1-dimethylisoindoline-2-carboxylate
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Overview
Description
tert-Butyl 6-(hydroxymethyl)-1,1-dimethylisoindoline-2-carboxylate is a complex organic compound that features a tert-butyl ester group and an isoindoline core
Preparation Methods
The synthesis of tert-Butyl 6-(hydroxymethyl)-1,1-dimethylisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl esters. One common method includes the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the isoindoline framework . This method is advantageous due to its efficiency and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
tert-Butyl 6-(hydroxymethyl)-1,1-dimethylisoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as tert-butyl hydroperoxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
tert-Butyl 6-(hydroxymethyl)-1,1-dimethylisoindoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying biological pathways and interactions, especially those involving isoindoline derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(hydroxymethyl)-1,1-dimethylisoindoline-2-carboxylate involves its interaction with specific molecular targets. The compound’s isoindoline core can interact with various enzymes and receptors, influencing biological pathways. The tert-butyl group can also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
tert-Butyl 6-(hydroxymethyl)-1,1-dimethylisoindoline-2-carboxylate can be compared to other isoindoline derivatives and tert-butyl esters. Similar compounds include:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares the tert-butyl ester group but has a different core structure.
tert-Butyl 2-(hydroxymethyl)-1,1-dimethylisoindoline-3-carboxylate: This is a closely related compound with a slight variation in the position of the functional groups.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for further research and application.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,3-dimethyl-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-9-12-7-6-11(10-18)8-13(12)16(17,4)5/h6-8,18H,9-10H2,1-5H3 |
InChI Key |
KUGXUOGIHXOHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)CO)C |
Origin of Product |
United States |
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